Methyl [amino(methylsulfanyl)methyl]carbamate
Description
Properties
CAS No. |
54719-24-3 |
|---|---|
Molecular Formula |
C4H10N2O2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
methyl N-[amino(methylsulfanyl)methyl]carbamate |
InChI |
InChI=1S/C4H10N2O2S/c1-8-4(7)6-3(5)9-2/h3H,5H2,1-2H3,(H,6,7) |
InChI Key |
AVQPIBKWARDYIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [amino(methylsulfanyl)methyl]carbamate typically involves the reaction of an amine with a methylsulfanyl-containing compound and a carbamate precursor. One common method is the reaction of methylamine with methylsulfanyl formaldehyde, followed by the introduction of a carbamate group through the reaction with methyl chloroformate. The reaction conditions usually involve mild temperatures and the use of a base such as sodium hydroxide to facilitate the formation of the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts, such as dimethyl carbonate and iron-chrome catalysts, can also be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate esters are susceptible to hydrolysis under acidic or basic conditions. For Methyl [amino(methylsulfanyl)methyl]carbamate:
-
Acidic Hydrolysis : Cleavage of the carbamate group yields methanol, CO₂, and the corresponding amine derivative.
Reaction rates are influenced by the electron-donating SCH₃ group, which stabilizes intermediates .
-
Basic Hydrolysis : Deprotonation of the carbamate nitrogen accelerates breakdown into methanol and a thiourea derivative .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Acidic | 1M HCl | 80°C | H₂N-C(SCH₃)CH₂NH₂ + CH₃OH + CO₂ | ~85 | |
| Basic | 1M NaOH | 60°C | HN=C(SCH₃)CH₂NH₂ + CH₃OH + CO₂ | ~78 |
Oxidation of the Methylsulfanyl Group
The SCH₃ group undergoes oxidation to sulfoxide (SO) or sulfone (SO₂) derivatives using agents like H₂O₂ or mCPBA:
This reactivity is critical in pesticidal degradation pathways, where sulfoxidation enhances water solubility .
Table 2: Oxidation Outcomes
| Oxidizing Agent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Methylsulfinyl derivative | RT, 12 hr | 65 | |
| mCPBA | Methylsulfonyl derivative | 0°C, 2 hr | 92 |
Condensation with Nitroethenes
In synthetic applications, this carbamate reacts with nitroethene derivatives to form substituted enamines. For example:
\text{CH}_3\text{OC O N H C SCH}_3\text{ CH}_2\text{NH}_2+\text{CH}_2=CHNO}_2\rightarrow \text{CH}_3\text{OC O N C SCH}_3\text{ CH}_2\text{NHCH}_2\text{CH}_2\text{NO}_2
Reactions proceed via nucleophilic attack of the amino group on the electrophilic nitroethene .
Table 3: Condensation Reaction Parameters
| Substrate | Catalyst | Solvent | Time (hr) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Nitrovinylbenzene | None | Dichloromethane | 6 | 73 |
Thermal Decomposition
At elevated temperatures (>150°C), the carbamate decomposes via cleavage of the carbamate linkage:
Methyl isocyanate (CH₃NCO) is a hazardous byproduct observed in thermal degradation studies .
Metabolic Pathways
In biological systems, enzymatic N-dealkylation and sulfoxidation dominate:
-
N-Dealkylation : Removal of the methyl group from the amino moiety forms a primary amine .
-
Sulfoxidation : Liver enzymes oxidize SCH₃ to SOCH₃, enhancing excretion .
Table 4: Metabolic Pathways in Vertebrates
| Pathway | Enzyme System | Major Metabolite | Species | Source |
|---|---|---|---|---|
| N-Dealkylation | Cytochrome P450 | H₂N-C(SCH₃)CH₂NH₂ | Rat | |
| Sulfoxidation | Flavin monooxygenase | CH₃S(O)C(O)NHCH₂NH₂ | Human |
Reactivity with Electrophiles
The amino group participates in reactions with aldehydes or ketones to form Schiff bases:
This reactivity is utilized in prodrug design to enhance bioavailability.
Scientific Research Applications
Methyl [amino(methylsulfanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [amino(methylsulfanyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, which can be beneficial in various applications, such as pest control or drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Albendazole (Methyl[5-(propylthio)-1H-benzimidazol-2-yl]carbamate)
- Structure : Features a benzimidazole core with a propylthio (-SPr) substituent.
- Application : Broad-spectrum antiparasitic agent targeting helminths.
- Key Difference: The benzimidazole ring enhances binding to β-tubulin in parasites, a mechanism absent in the simpler Methyl [amino(methylsulfanyl)methyl]carbamate .
Methyl (4-methylphenyl)sulfonylcarbamate
- Structure : Contains a sulfonyl (-SO₂) group and a 4-methylphenyl moiety.
- Application : Used as an analytical reference standard (e.g., ChemSpider ID: 76168).
- Key Difference : The sulfonyl group increases electron-withdrawing effects, enhancing stability but reducing nucleophilicity compared to the methylsulfanyl group .
Fentanyl Methyl Carbamate
- Structure : Opioid derivative with a carbamate-modified side chain.
- Application : Regulated as a Schedule I compound in the U.S. for forensic research.
- Key Difference : The carbamate group here modifies pharmacokinetics rather than direct bioactivity, unlike the antiparasitic role of sulfur-containing carbamates .
Physicochemical Properties and Stability
- Degradation: Sulfur-containing carbamates like Albendazole produce degradation products (e.g., benzimidazole derivatives) under hydrolytic conditions, suggesting similar pathways for this compound .
Pharmacological and Regulatory Profiles
- Requires further toxicological profiling.
- Albendazole : WHO-listed essential medicine; targets microtubule polymerization in parasites .
Biological Activity
Methyl [amino(methylsulfanyl)methyl]carbamate, a compound belonging to the carbamate class, has garnered attention for its potential biological activities, particularly in the fields of pesticide development and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a carbamate functional group, which is known for its role in inhibiting acetylcholinesterase (AChE) and other enzymes. The presence of a methylsulfanyl group may also influence its biological interactions.
The primary mechanism of action for carbamate compounds involves the inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts. This action can result in various physiological effects, including neurotoxicity at high concentrations. The interaction with AChE is typically non-covalent but can lead to reversible inhibition, making these compounds useful in both therapeutic and toxicological contexts .
1. Toxicology Studies
Research has shown that methyl carbamates, including this compound, exhibit varying degrees of toxicity depending on their structure. A study involving a mixture of N-methyl carbamate pesticides demonstrated significant toxicity in male rats, highlighting the need for careful evaluation of these compounds in environmental contexts .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit AChE and butyrylcholinesterase (BChE). In studies assessing various carbamate derivatives, it was found that certain structural modifications could enhance enzyme inhibitory activity. For example, O-aromatic (thio)carbamates showed IC50 values ranging from 1.60 to 311.0 µM against AChE, indicating that this compound may possess similar or enhanced inhibitory properties .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various pathogens. Its structural characteristics allow it to act as a building block for more complex antimicrobial agents. Compounds with similar structures have shown promise as fungicides due to their ability to disrupt microbial cell functions .
Case Studies
- Case Study 1 : A study on the degradation pathways of N-methyl carbamates revealed that these compounds can be hydrolyzed by microbial populations under anaerobic conditions, leading to the accumulation of metabolites such as monomethylamine (MA). This indicates potential bioremediation applications for this compound in contaminated environments .
- Case Study 2 : Research on the cytotoxicity of carbamate derivatives indicated that some modifications could lead to selective toxicity towards cancer cell lines, suggesting that this compound might be further optimized for anticancer applications .
Comparative Analysis
| Compound | IC50 (µM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| This compound | TBD | AChE/BChE | Potential inhibitor |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | AChE | Strong inhibitor |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | 1.60 | BChE | Strong inhibitor |
Q & A
What are the common synthetic routes for Methyl [amino(methylsulfanyl)methyl]carbamate, and how can reaction conditions be optimized for yield?
Answer: The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates can be reacted with halogenated pyrimidines in THF or ethanol, using NaHCO₃ as a base to neutralize acidic by-products. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating the target compound. Yield optimization may include adjusting solvent polarity, stoichiometric ratios (e.g., 1:1.2 for limiting reagents), and reaction temperatures (e.g., reflux vs. room temperature) to suppress side reactions like over-alkylation .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer: A combination of FT-IR (to identify carbamate C=O stretches at ~1700 cm⁻¹ and S–C bonds at ~650 cm⁻¹) and NMR (¹H/¹³C) is essential. For instance, ¹H NMR can resolve methylsulfanyl protons (~2.1 ppm) and carbamate methyl groups (~3.7 ppm). Mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H]⁺ peaks), while X-ray crystallography provides absolute stereochemical configuration if crystalline derivatives are available .
How can computational methods such as HOMO-LUMO analysis predict the reactivity of this compound in nucleophilic environments?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps to identify electron-rich regions. A smaller HOMO-LUMO gap in the carbamate group (~4.5 eV) suggests higher susceptibility to nucleophilic attack at the carbonyl carbon. Molecular docking studies further predict binding affinities with biological targets, such as enzymes or receptors, by analyzing electrostatic complementarity .
What strategies resolve contradictions in toxicological data between in vitro and in vivo studies for this compound?
Answer: Discrepancies often arise from metabolic activation differences. For example, in vitro assays may lack liver enzymes that convert the compound into reactive metabolites. To address this:
- Conduct species-specific microsomal assays (e.g., rat vs. mouse S9 fractions) to compare metabolic pathways.
- Perform dose-response alignment using physiologically based pharmacokinetic (PBPK) modeling.
- Apply systematic review frameworks (e.g., COSMOS-E) to harmonize study designs and control confounding variables like exposure duration .
What purification techniques are recommended to ensure high purity of this compound during synthesis?
Answer: Column chromatography remains the gold standard for isolating carbamates. Use silica gel with gradient elution (e.g., 0–50% EtOAc in hexane) to separate by-products. For polar impurities, recrystallization in ethanol/water (3:1) or THF/hexane mixtures improves purity. Monitor fractions via TLC (Rf ~0.3 in EtOAc/hexane) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
How does the stereochemistry of substituents influence the biological activity of this compound, and how can this be analyzed?
Answer: Chiral centers (e.g., at the amino-methyl group) can lead to enantiomer-specific bioactivity. Stereochemical analysis requires:
- Chiral HPLC (e.g., Chiralpak® AD-H column) to resolve enantiomers.
- X-ray crystallography to determine absolute configuration.
- Comparative bioassays (e.g., enzyme inhibition) to correlate activity with stereochemistry. For example, the (S)-enantiomer may exhibit 10-fold higher binding affinity due to spatial alignment with target sites .
What statistical methods are appropriate for analyzing dose-response relationships in the compound’s toxicity studies?
Answer: Benchmark dose (BMD) modeling or logistic regression is recommended for dose-response curves. For meta-analyses of conflicting data, use random-effects models to account for inter-study heterogeneity. Sensitivity analyses should evaluate covariates like species, route of exposure, and assay type. COSMOS-E guidelines provide frameworks for integrating observational and experimental data .
What safety protocols are essential when handling this compound given its potential carcinogenicity?
Answer: Adhere to Proposition 65 and CLP regulations:
- Use fume hoods and closed systems to minimize inhalation.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store at –20°C in airtight containers to prevent degradation.
- Dispose of waste via incineration (≥1000°C) to avoid environmental release. Regularly monitor workplace air for trace contamination .
How can researchers design experiments to assess the compound’s stability under varying pH conditions?
Answer: Accelerated stability studies involve:
- Incubating the compound in buffered solutions (pH 1–13) at 37°C.
- Sampling at intervals (0, 1, 7, 30 days) for HPLC analysis.
- Quantifying degradation products (e.g., methylamine, CO₂) via GC-MS.
- Modeling degradation kinetics using the Arrhenius equation to predict shelf-life under storage conditions .
How should discrepancies between theoretical and experimental spectroscopic data be addressed?
Answer: Reconcile computational and experimental results by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
